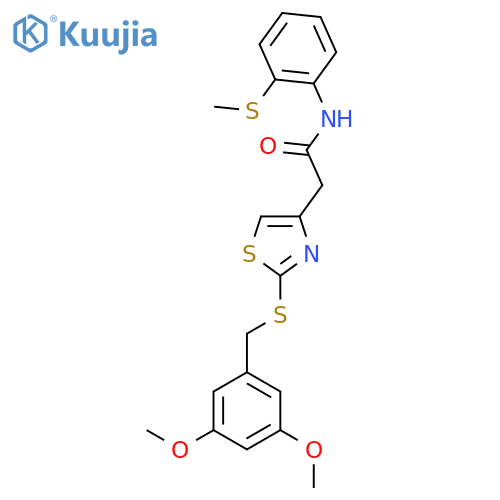Cas no 941875-14-5 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide)

941875-14-5 structure
商品名:2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide
- AKOS024641331
- 941875-14-5
- 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
- F2336-0072
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
-
- インチ: 1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24)
- InChIKey: UBNTYGGCICSNNL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(=CS1)CC(NC1C=CC=CC=1SC)=O)CC1C=C(C=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 446.07925609g/mol
- どういたいしつりょう: 446.07925609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 139Ų
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2336-0072-2μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-20μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-10mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-5mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-3mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-20mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-25mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-30mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-2mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2336-0072-5μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
941875-14-5 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
